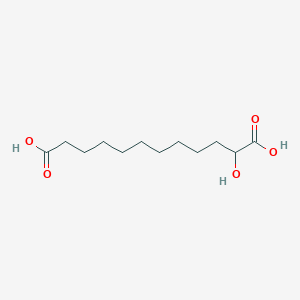
2-Hydroxydodecanedioic acid
説明
2-Hydroxydodecanedioic acid is a chemical compound that has been identified in urine from patients undergoing hopantenate therapy . It is one of the unusual dicarboxylic acids found in high concentrations in such cases . The compound is also known as an alpha-hydroxydicarboxylic acid .
Synthesis Analysis
The synthesis of this compound and its homologues has been reported in the literature . The synthetic schemes involve the use of silicic acid chromatography and gas chromatography/mass spectrometry . The synthesis of 3-hydroxydodecanedioic acid and a di-deuterated analog for use in a stable-isotope dilution mass spectrometric analytical approach has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C12H22O5 . Its average mass is 246.300 Da and its monoisotopic mass is 246.146729 Da . The structure of the compound has been determined by gas chromatography/mass spectrometry .科学的研究の応用
Biotechnological Production
2-Hydroxydodecanedioic acid, as a dicarboxylic acid, has garnered interest in the biotechnological sector. Dai et al. (2018) discuss the biological production of malic acid (a related dicarboxylic acid) using metabolic engineering approaches. These methods are relevant as they provide insights into the potential of producing this compound in a similar manner, highlighting its applicability in industries like food, chemicals, and pharmaceuticals (Dai et al., 2018).
Microalgal Presence
Matsumoto, Shioya, and Nagashima (1984) discovered the presence of 2-Hydroxy acids, including compounds similar to this compound, in various microalgae. This finding is significant as it opens up possibilities for sourcing these acids from algae, offering an environmentally friendly and sustainable method of production (Matsumoto, Shioya, & Nagashima, 1984).
Biomass Reduction
Yang, Grochowski, and Sen (2012) discuss the use of hydroiodic acid for biomass reduction, producing various hydroxy acids. This research is relevant as it provides a method for the synthesis of this compound from biomass sources, presenting an alternative production route (Yang, Grochowski, & Sen, 2012).
Enzymatic Synthesis
Chen, Wu, and Zhu (2015) focus on the enzymatic synthesis of 2-hydroxy carboxylic acids, which includes compounds like this compound. Their research underscores the importance of these acids in pharmaceuticals and as chiral resolving agents, and the enzymatic method offers a more environmentally friendly and efficient production process (Chen, Wu, & Zhu, 2015).
Photocatalytic Activity
Liu et al. (2018) investigated PbBiO2Cl/BiOCl nanocomposites in photocatalytic activities, including the degradation of 2-hydroxybenzoic acid. This research provides insight into the environmental applications of this compound, particularly in water treatment and pollution control (Liu et al., 2018).
Cancer Research
Lou et al. (2018) explored the effects of 2-hydroxy-oleic acid on cancer cells, providing valuable information on the potential anticancer properties of hydroxy acids, which could include this compound. This opens up avenues for further research into its potential therapeutic applications (Lou et al., 2018).
Cosmetic and Therapeutic Formulations
Kornhauser, Coelho, and Hearing (2010) discuss the wide use of hydroxy acids in cosmetic and therapeutic formulations. While focusing on α-hydroxy acids and β-hydroxy acids, this research provides a broader context for the potential skin benefits of hydroxy acids like this compound (Kornhauser, Coelho, & Hearing, 2010).
将来の方向性
特性
IUPAC Name |
2-hydroxydodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c13-10(12(16)17)8-6-4-2-1-3-5-7-9-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFLUASXSUPWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(C(=O)O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996175 | |
| Record name | 2-Hydroxydodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74661-16-8 | |
| Record name | 2-Hydroxydodecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074661168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxydodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




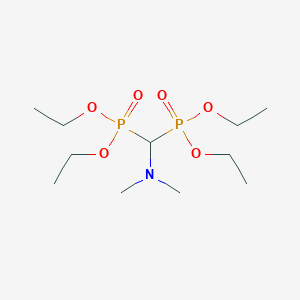

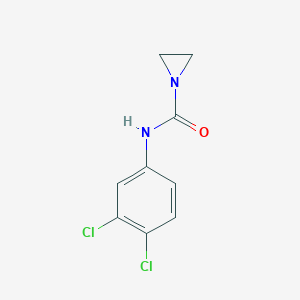
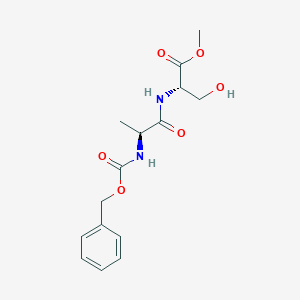
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)
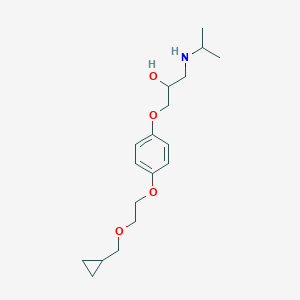

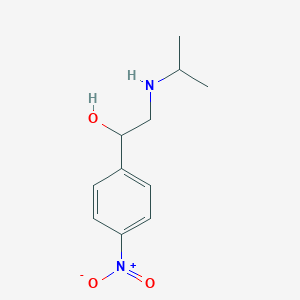
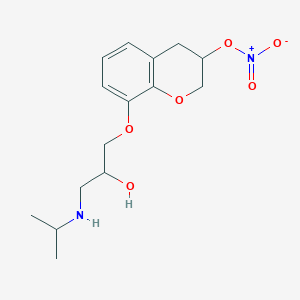
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)


